De-O-ethoxy Tamsulosin
Description
De-O-ethoxy Tamsulosin (chemical name: 2-Methoxy-5-[(2R)-2-[(2-phenoxyethyl)amino]propyl]-benzenesulfonamide) is a structural derivative of the α1-adrenoceptor antagonist Tamsulosin. It is characterized by the absence of the ethoxy (-OCH₂CH₃) group on the phenoxyethylamine side chain, a modification that distinguishes it from the parent compound . This compound is primarily recognized as a pharmacopoeial impurity (EP Impurity C) in Tamsulosin Hydrochloride formulations, with a molecular formula of C₁₈H₂₄N₂O₄S and a molecular weight of 364.46 g/mol . While its pharmacological activity remains uncharacterized in clinical studies, its structural relationship to Tamsulosin invites comparisons with other α1-antagonists and related compounds.
Properties
Molecular Formula |
C₁₈H₂₄N₂O₄S |
|---|---|
Molecular Weight |
364.46 |
Synonyms |
(R)-2-Methoxy-5-(2-((2-phenoxyethyl)amino)propyl)benzenesulfonamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Tamsulosin
Tamsulosin (C₂₀H₂₈N₂O₅S) contains a 2-ethoxyphenoxyethyl group, which contributes to its high selectivity for α1A- and α1D-adrenoceptors in the prostate and bladder .
Table 1: Structural Comparison
| Compound | Molecular Formula | Key Structural Feature |
|---|---|---|
| Tamsulosin | C₂₀H₂₈N₂O₅S | 2-ethoxyphenoxyethyl side chain |
| De-O-ethoxy Tamsulosin | C₁₈H₂₄N₂O₄S | Phenoxyethyl side chain (no ethoxy group) |
| Silodosin | C₂₅H₃₂F₃N₃O₃ | Indoline carboxamide structure |
| Doxazosin | C₂₃H₂₅N₅O₅ | Quinazoline backbone |
Pharmacological Selectivity
Tamsulosin exhibits "uroselectivity" due to its preferential binding to α1A/D-adrenoceptors, minimizing effects on α1B-subtypes in vascular tissues . In contrast, Doxazosin—a non-selective α1-antagonist—showed superior outcomes in reducing mortality in COVID-19 patients (74% relative risk reduction vs. Tamsulosin’s smaller effect), likely due to broader α1B-inhibition impacting immune modulation . This compound’s receptor affinity remains unstudied, but structural analogs suggest that removing the ethoxy group could reduce uroselectivity.
Table 2: Clinical Outcomes of α1-Antagonists
Clinical Efficacy in Urological Conditions
Stone Expulsion Rates
Silodosin demonstrated superior efficacy in reducing time to ureteral stone expulsion (mean difference: -6.0 days vs. control) compared to Tamsulosin (-3.35 days) and Alfuzosin (-4.8 days) . However, in acute urinary retention (AUR), Tamsulosin and Silodosin showed comparable trial-without-catheter (TWOC) success rates (67.5% vs. 60%), with Tamsulosin being more cost-effective .
Persistence in Long-Term Use
Doxazosin had the highest 12-month persistence (67.8%) in monotherapy for benign prostatic hyperplasia (BPH), followed by Tamsulosin (48.4%) . Combination therapies, such as Tamsulosin-Dutasteride, improved persistence (56.3%), likely due to synergistic effects on prostate contractility via PKC-α modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
